molecular formula C18H17FN4O2 B14769448 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine

4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine

Cat. No.: B14769448
M. Wt: 340.4 g/mol
InChI Key: DCBBEFYNODKZDK-UHFFFAOYSA-N
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Description

4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine is a synthetic quinazoline derivative of significant interest in preclinical research, particularly in the field of oncology. Its molecular structure is characteristic of compounds designed to function as kinase inhibitors. Research indicates that this compound is investigated for its potential to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases, a well-validated target in cancer therapeutics [https://www.ncbi.nlm.nih.gov/books/NBK549912/]. The specific substitution pattern, including the 4-fluorophenyl and the tetrahydrofuran-3-yloxy groups, is engineered to modulate potency, selectivity, and pharmacokinetic properties. Scientists utilize this compound primarily in in vitro and in vivo studies to elucidate signaling pathways involved in cell proliferation, apoptosis, and metastasis. Its research value lies in its role as a chemical probe for understanding EGFR-driven tumorigenesis and for evaluating the efficacy of novel quinazoline-based therapeutic strategies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H17FN4O2

Molecular Weight

340.4 g/mol

IUPAC Name

4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine

InChI

InChI=1S/C18H17FN4O2/c19-11-1-3-12(4-2-11)23-18-14-7-15(20)17(8-16(14)21-10-22-18)25-13-5-6-24-9-13/h1-4,7-8,10,13H,5-6,9,20H2,(H,21,22,23)

InChI Key

DCBBEFYNODKZDK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC=C(C=C4)F)N

Origin of Product

United States

Biological Activity

The compound 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine , a member of the quinazoline family, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine can be described as follows:

  • Molecular Formula : C18_{18}H16_{16}ClFN4_{4}O2_{2}
  • Molecular Weight : 374.80 g/mol
  • Structural Features : The compound features a quinazoline core with a fluorophenyl substituent and an oxolane moiety, enhancing its solubility and biological activity potential.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamine. Research indicates that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Studies

  • In vitro Studies : A study evaluating various quinazoline derivatives demonstrated that compounds similar to 4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound showed IC50_{50} values of 0.23 μM for MCF-7 and 0.38 μM for A549, indicating potent anticancer activity .
  • Mechanism of Action : The biological evaluation suggested that these compounds might act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which plays a crucial role in tumor angiogenesis . This inhibition is vital for reducing tumor growth and metastasis.

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological ActivityIC50_{50} Values
4-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamineChloro and methoxy groupsAntitumor activityNot specified
4-N-(2-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamineFluorinated phenyl groupPotential kinase inhibitionNot specified
4-N-(4-fluorophenyl)-7-(oxolan-3-yloxy)quinazoline-4,6-diamineFluorophenyl and oxolane groupsAnticancer activityUnder investigation

Synthesis of the Compound

The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. For instance, the synthesis pathway may include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of substituents like fluorophenyl and oxolane via nucleophilic substitution reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Weight : 374.80 g/mol (for the 3-chloro-4-fluorophenyl analog) .
  • Stereochemistry: The (S)-enantiomer of the tetrahydrofuran-3-yloxy group is critical for biological interactions, as seen in its use as a hapten in enzyme-linked immunosorbent assays (ELISAs) for afatinib detection .
  • Synthesis : While specific details for the 4-fluorophenyl variant are sparse, analogous compounds are synthesized via nitro reduction, nucleophilic substitution, or palladium-catalyzed coupling reactions .

Comparison with Structural Analogs

The quinazoline-4,6-diamine scaffold is highly versatile, with modifications at N4 and position 7 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazoline-4,6-diamine Derivatives

Compound Name CAS RN N4 Substituent Position 7 Substituent Molecular Weight Melting Point Biological Activity
(S)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine 314771-76-1 3-Chloro-4-fluorophenyl (S)-Tetrahydrofuran-3-yloxy 374.80 Not reported Hapten in afatinib ELISA
N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine 179552-75-1 3-Chloro-4-fluorophenyl Methoxy 318.73 >260°C (brominated analog) Cross-reactivity in ELISA (lower than tetrahydrofuran analog)
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine 267243-68-5 3-Chloro-4-fluorophenyl 3-Morpholinopropoxy 431.89 Not reported Not explicitly studied
N4-(4-Bromo-2-fluorophenyl)quinazoline-4,6-diamine - 4-Bromo-2-fluorophenyl None - 216–218°C No significant activity reported
4-N-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine - 2-(4-Phenoxyphenyl)ethyl None - Not reported Mitochondrial complex I inhibition

Substituent Effects on Physicochemical Properties

  • Brominated Analogs: N4-(4-bromo-2-fluorophenyl) derivatives exhibit higher melting points (>260°C for brominated forms), suggesting increased crystallinity .
  • Position 7 Substituents: Tetrahydrofuran-3-yloxy: Introduces stereochemical complexity and may enhance solubility in polar solvents compared to methoxy or morpholinopropoxy groups . Methoxy vs.

Preparation Methods

Core Quinazoline Scaffold Construction

The quinazoline core originates from commercially available 4-chloro-7-fluoro-6-nitroquinazoline (A ). Key modifications involve:

  • Aryl Amination : Reacting A with 4-fluoroaniline in anhydrous DMF at 80°C for 12 hours yields N-(4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine (B ) with 89% efficiency.
  • Oxolan-3-yloxy Incorporation : B undergoes nucleophilic substitution with (S)-tetrahydrofuran-3-ol under basic conditions (NaOH, DMSO, 60°C, 6h), producing N-(4-fluorophenyl)-7-((S)-oxolan-3-yloxy)-6-nitroquinazolin-4-amine (C ) in 94% yield.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

Parameter Conventional Method Optimized Protocol
Solvent DMF DMSO
Base K2CO3 NaOH
Temperature (°C) 80 60
Reaction Time (h) 8 6
Yield (%) 82 94

Nitro Group Reduction

The critical reduction of C employs:

  • Catalytic Transfer Hydrogenation : Using ammonium formate (10 eq.) and 10% Pd/C in ethanol/water (4:1) at 50°C for 3 hours achieves 98% conversion to target compound D .
  • Alternative Systems : Iron powder/NH4Cl in ethanol at 80°C demonstrates comparable efficiency (96%) while avoiding precious metal catalysts.

Mechanistic Insight : The reduction proceeds via initial nitroso intermediate formation, followed by hydroxylamine conversion before final amine generation.

Stereochemical Control Strategies

Chiral Auxiliary Approaches

(S)-oxolan-3-ol introduces stereochemical complexity:

  • Enantiopure Starting Material : Commercial (S)-tetrahydrofuran-3-ol (EE ≥99.5%) ensures >99% diastereomeric excess in C .
  • Dynamic Kinetic Resolution : Employing chiral phase-transfer catalysts (e.g., N-alkylcinchoninium salts) during substitution enhances ee from 85% to 98% in racemic mixtures.

Crystallization-Induced Asymmetric Transformation

Recrystallization of C from hexane/ethyl acetate (3:1) at -20°C improves ee from 92% to 99.8%, critical for pharmaceutical applications.

Process Optimization and Scale-Up

Solvent System Advancements

  • Substitution Step : Replacing DMF with cyclopentyl methyl ether (CPME) reduces endotoxin levels from 500 EU/g to <10 EU/g while maintaining 93% yield.
  • Reduction Step : Switch to 2-methyl-THF enables efficient phase separation, cutting purification time by 40%.

Continuous Flow Implementation

  • Nucleophilic Substitution : Tubular reactor (ID=1mm, L=10m) at 100°C with 5min residence time achieves 91% yield vs 94% batch.
  • Catalytic Reduction : Fixed-bed reactor with immobilized Pd/Al2O3 catalyst demonstrates 99.5% conversion over 500h operation.

Table 2: Batch vs Continuous Flow Performance Metrics

Metric Batch Process Flow System
Space-Time Yield (kg/m³·h) 0.8 4.2
Solvent Consumption (L/kg) 120 45
Energy Intensity (kWh/kg) 18 6.5

Analytical Characterization

Structural Confirmation

  • 1H NMR (DMSO-d6): δ 9.54 (s, 1H, NH), 8.67 (s, 1H, H-2), 7.82-7.45 (m, 4H, Ar-H), 4.30 (s, 2H, OCH2), 3.72 (s, 3H, OCH3).
  • 13C NMR : 162.4 (C-4), 158.2 (C-6), 152.9 (d, J=242 Hz, C-F).
  • HRMS : m/z 375.0984 [M+H]+ (calc. 375.0979).

Purity Assessment

HPLC analysis (Zorbax SB-C18, 0.1% H3PO4/MeCN gradient) shows 99.92% purity with retention time 8.7min.

Industrial-Scale Production Considerations

Cost Optimization Strategies

  • Oxolan Precursor Synthesis : Catalytic hydrogenation of furfuryl alcohol over Ru-Sn/Al2O3 reduces raw material costs by 34% vs traditional methods.
  • Waste Stream Management : Nanofiltration (NF270 membrane) recovers 89% of DMSO from reaction mixtures.

Regulatory Compliance

  • Genotoxic Impurities : Controlled below 5ppm via adsorbent treatment with XAD-16 resin.
  • Residual Solvents : Meets ICH Q3C requirements with drying at 60°C under vacuum (0.5mbar) for 48h.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated substitution using Ir(ppy)3 (1mol%) enables room-temperature synthesis of C in 88% yield with 100% atom economy.

Biocatalytic Approaches

Engineered Candida antarctica lipase B (CALB-M3) catalyzes oxolan-3-yloxy transfer with 91% ee and 82% conversion in aqueous buffer (pH7.4).

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as key precursor for:

  • Kinase Inhibitors : Subsequent acylation with 4-(dimethylamino)crotonic acid yields EGFR inhibitors with IC50 = 0.2nM.
  • Antimicrobial Agents : Copper-catalyzed coupling with thiols produces derivatives showing MIC = 2μg/mL against MRSA.

Material Science Applications

Coordination polymers synthesized via reaction with Zn(NO3)2 exhibit luminescent quantum yields up to 68%.

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